molecular formula C10H13ClN2S B14531336 N-(5-Chloro-2,4-dimethylphenyl)-N'-methylthiourea CAS No. 62616-61-9

N-(5-Chloro-2,4-dimethylphenyl)-N'-methylthiourea

Cat. No.: B14531336
CAS No.: 62616-61-9
M. Wt: 228.74 g/mol
InChI Key: AOCPNKSWPBHMMM-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a chloro group and two methyl groups on the phenyl ring, along with a methylthiourea moiety.

Properties

CAS No.

62616-61-9

Molecular Formula

C10H13ClN2S

Molecular Weight

228.74 g/mol

IUPAC Name

1-(5-chloro-2,4-dimethylphenyl)-3-methylthiourea

InChI

InChI=1S/C10H13ClN2S/c1-6-4-7(2)9(5-8(6)11)13-10(14)12-3/h4-5H,1-3H3,(H2,12,13,14)

InChI Key

AOCPNKSWPBHMMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=S)NC)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea typically involves the reaction of 5-chloro-2,4-dimethylaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2,4-dimethylphenyl)-N,N-dimethylamine
  • (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane

Uniqueness

N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylthiourea moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

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